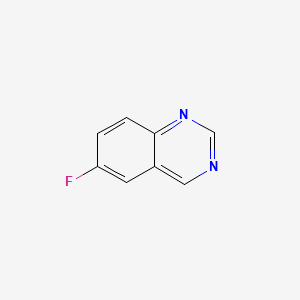
6-Fluoroquinazoline
説明
6-Fluoroquinazoline is a unique chemical compound with the linear formula C8H5FN2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 6-Fluoroquinazoline and its derivatives has been a subject of research due to their significant biological activities . One method involves the use of aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis . Another approach involves the design and synthesis of novel fluorinated quinazolines for evaluation of their anticonvulsant activity and neurotoxicity .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazoline is characterized by a linear formula of C8H5FN2 . The compound has a molecular weight of 148.14 .Physical And Chemical Properties Analysis
6-Fluoroquinazoline has an exact mass of 148.04375, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .科学的研究の応用
Synthesis and Chemical Properties
- 6-Fluoroquinazoline is utilized in the synthesis of various fluoroquinazoline derivatives. For instance, 5-Fluoroquinazoline-2,4-diones and their 2-thio analogs are obtained from 6-fluoroanthranilic acid, offering routes to 5-fluoroquinazolin-4-ones via cyclocondensation (Layeva et al., 2007). Another study explores the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).
Antimicrobial Applications
- 6-Fluoroquinazoline derivatives exhibit significant antifungal activities. For example, certain 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives show good antifungal activities with mechanisms involving the disruption of fungal cell membranes and inhibition of mycelial growth (Xu et al., 2007).
- A series of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety show excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a significant pathogen in agriculture (Ding et al., 2021).
Anticancer Applications
- Some fluoroquinazolinones demonstrate potent anticancer activity. For instance, certain derivatives show broad-spectrum anticancer activity better than reference drugs against human cancer cell lines, with molecular docking studies indicating dual EGFR kinase and tubulin polymerization inhibitory effects (Zayed et al., 2018).
Synthesis of Radiopharmaceuticals
- 6-Fluoroquinazoline derivatives are utilized in the synthesis of radiopharmaceuticals like [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, essential for understanding neurodegenerative diseases (Collier et al., 2017).
Safety And Hazards
Sigma-Aldrich provides 6-Fluoroquinazoline as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The product is classified under storage class code 11, which refers to combustible solids .
将来の方向性
特性
IUPAC Name |
6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDVMJEMZLFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663980 | |
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazoline | |
CAS RN |
16499-44-8 | |
| Record name | 6-Fluoroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What structural features of 6-fluoroquinazolines contribute to their dual inhibitory activity against TNF-α production and T cell proliferation?
A1: Research by [] investigated the structure-activity relationship of 6-fluoroquinazolines. They found that the presence of a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring, along with a 7-(1-piperazino) group, was crucial for exhibiting both inhibitory activities. Compound 7a, possessing these structural features, demonstrated efficacy in inhibiting TNF-α production and T cell proliferation in vitro and showed anti-inflammatory effects in a rat model of adjuvant arthritis [].
Q2: How effective are 6-fluoroquinazoline derivatives as antifungal agents compared to existing treatments?
A2: A study by [] designed and synthesized a series of 1,3,4-oxa(thia)diazole derivatives containing a 6-fluoroquinazoline moiety. Several compounds exhibited promising antifungal activity against Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. Notably, compounds 6b, 6d, 6t, 6v, and 6x displayed greater than 55% inhibition against Gibberella zeae at 50 µg/mL, outperforming the control agent Hymexazol (51% inhibition). Furthermore, compound 6v exhibited a remarkable 72% inhibition rate against Colletotrichum gloeosporioides at 50 µg/mL, exceeding Hymexazol's 70% inhibition []. This highlights the potential of 6-fluoroquinazoline derivatives as potent antifungal agents.
Q3: What spectroscopic techniques are commonly employed for the structural characterization of novel 6-fluoroquinazoline derivatives?
A3: Researchers utilize a combination of spectroscopic techniques to confirm the synthesis and structural identity of novel 6-fluoroquinazoline compounds. For instance, [] employed ¹H NMR, IR spectroscopy, and elemental analysis. Specifically, ¹H NMR analysis revealed a characteristic single peak in the δ 9.74~9.79 ppm region, indicative of the -NH proton at the 4-position of the quinazoline ring []. Furthermore, IR spectroscopy confirmed the formation of the target compounds by the presence of a peak in the 3618~3278 cm⁻¹ region, corresponding to the N-H stretching vibration [].
Q4: Are there crystallographic studies available for any of the synthesized 6-fluoroquinazoline compounds?
A4: Yes, in addition to spectroscopic characterization, [] employed single-crystal X-ray diffraction analysis to confirm the structures of compounds 6i and 8x. This technique provided detailed three-dimensional structural information, offering valuable insights into the molecular geometry and arrangement of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



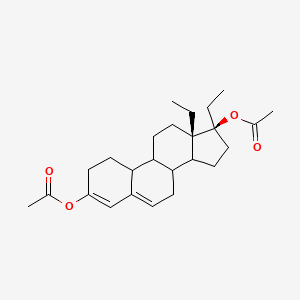


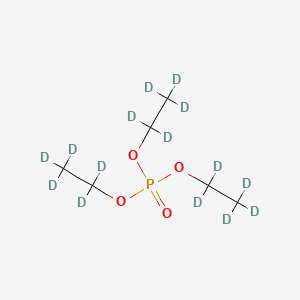

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
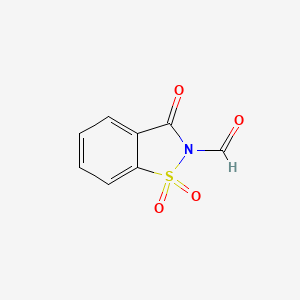

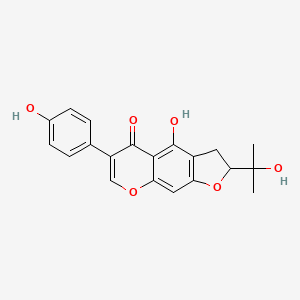
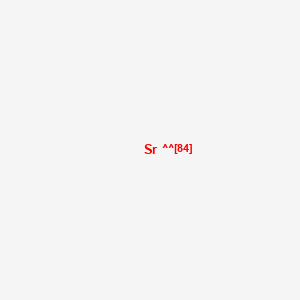
![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)
![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)